

NVS-CECR2-1: Mechanism of Action & Apoptosis Induction

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Compound Focus: Nvs-cecr2-1

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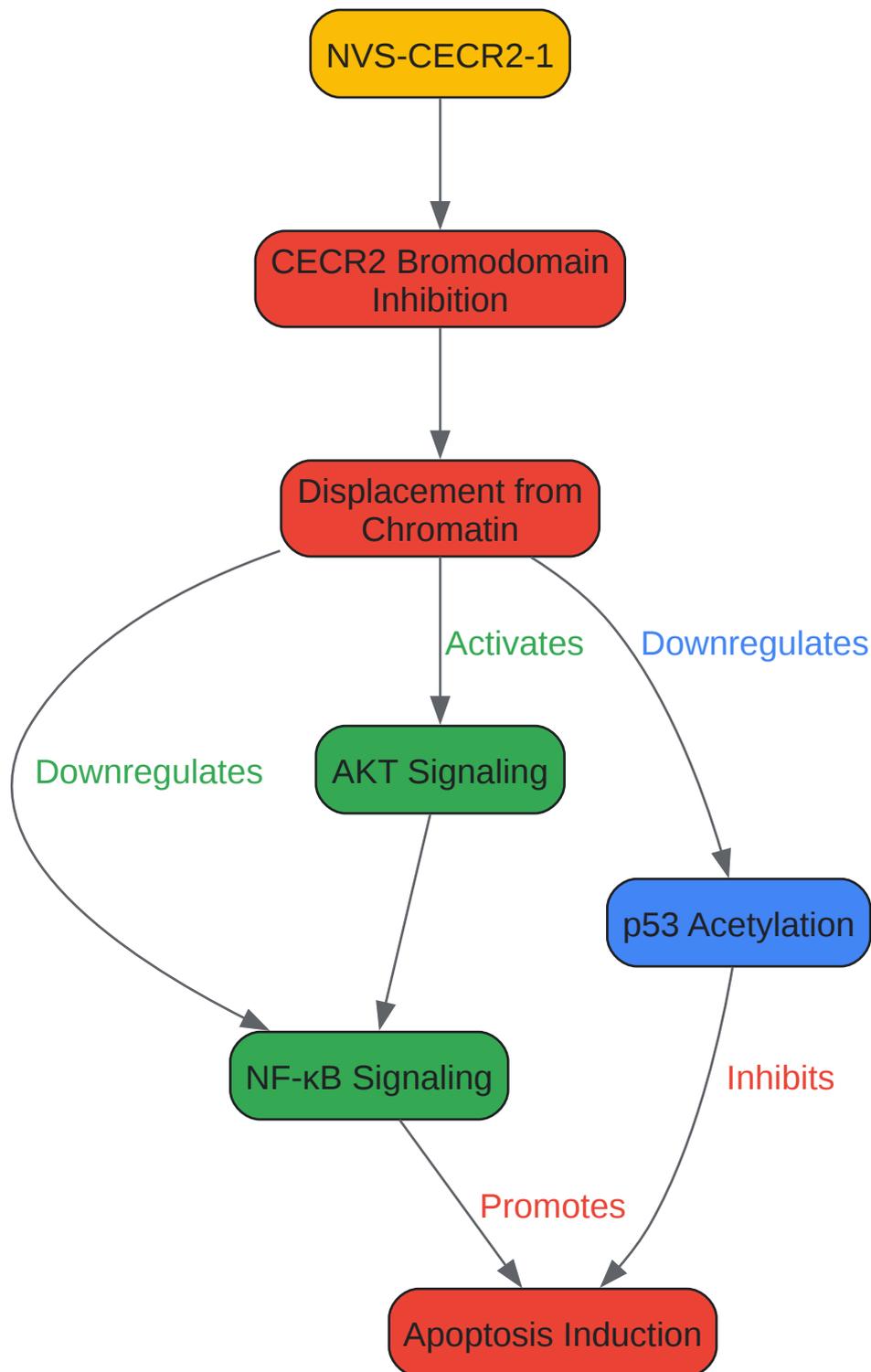
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NVS-CECR2-1 is a selective, small-molecule inhibitor targeting the bromodomain of **Cat Eye Syndrome Chromosome Region, candidate 2 (CECR2)**, a chromatin remodeling protein [1]. Its primary mechanism involves disrupting the interaction between the CECR2 bromodomain and acetylated lysine residues on histones, which leads to the displacement of CECR2 from chromatin [1]. This action has shown potent, dose-dependent cytotoxic effects across various human cancer cell lines, including colon, lung, and esophageal squamous cell carcinoma (ESCC), primarily by inducing apoptosis [1] [2].

Research indicates that CECR2 promotes tumor aggressiveness by modulating key signaling pathways. Inhibition by **NVS-CECR2-1** counteracts these effects by [2]:

- **Facilitating NF-κB signaling**
- **Downregulating acetylated p53**
- **Activating AKT signaling** to further enhance NF-κB

The following diagram summarizes the mechanistic pathway through which **NVS-CECR2-1** induces apoptosis.



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Cytotoxic Activity & Apoptosis Data

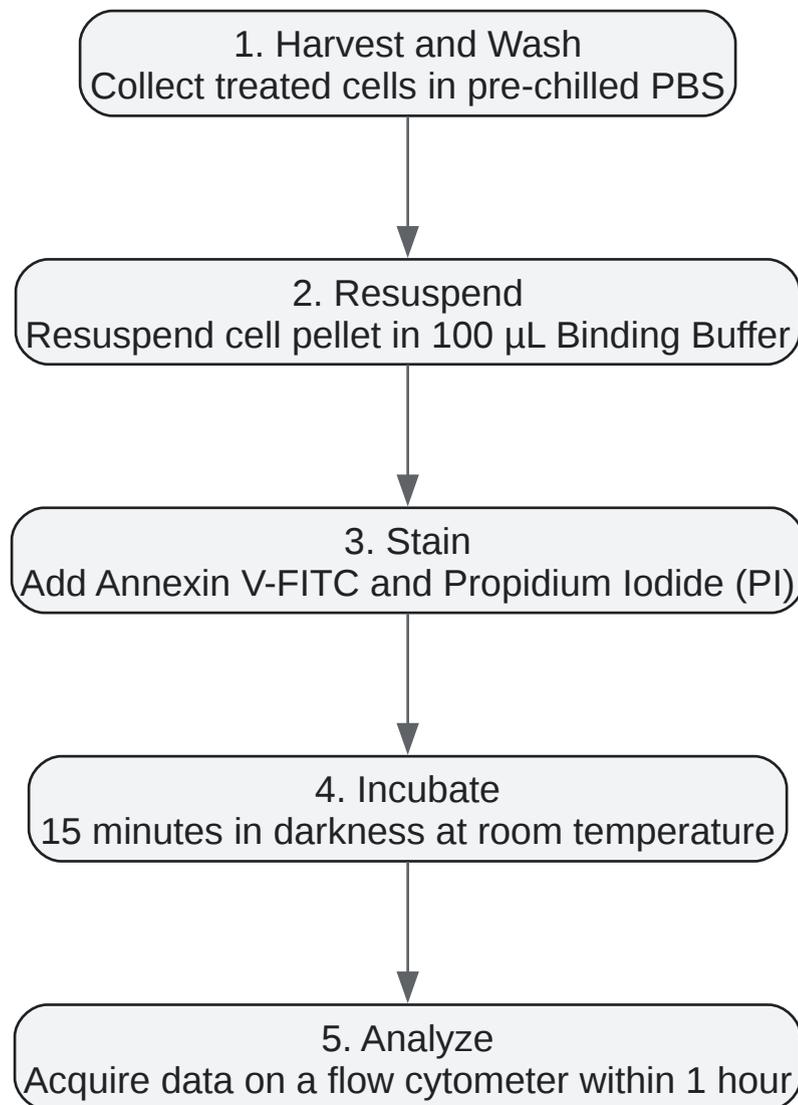
NVS-CECR2-1 exhibits broad cytotoxic activity, with particular potency in certain cancer types. The table below summarizes its half-maximum inhibitory concentration (IC₅₀) and key findings from cellular and animal studies.

Cancer Type / Model System	Key Findings on Apoptosis & Cytotoxicity	Reported IC ₅₀ / Efficacy
SW48 Colon Cancer Cells	Induced apoptosis; primary mechanism of cell death [1].	Sub-micromolar (IC ₅₀) [1]
Various Cancer Cells (Colon, Lung, Cervix, Bone)	Dose-dependent reduction in cell viability across all tested lines [1].	Low micromolar range [1]
Esophageal Squamous Cell Carcinoma (ESCC)	Pharmacological inhibition induced cell apoptosis; CECR2 knockdown also increased sensitivity to 5-FU and cisplatin [2].	Induced apoptosis in vitro; inhibited tumor growth in mouse models [2]
In Vivo Mouse Models (ESCC subcutaneous)	Continuous intraperitoneal administration significantly inhibited tumor growth compared to the control group [2].	Significant tumor growth inhibition [2]

Protocol: Apoptosis Assay via Flow Cytometry

A standard method to quantify **NVS-CECR2-1**-induced apoptosis is through flow cytometry using an Annexin V-FITC/PI staining kit [3]. This protocol distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Workflow Diagram



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Step-by-Step Guide

- **Harvest and Wash:** After treating cells with **NVS-CECR2-1** for the desired duration, collect them, wash once with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation [3].
- **Resuspend:** Gently resuspend the cell pellet in **100 µL of 1X Binding Buffer** provided in the kit [3].
- **Stain:** Add **Annexin V-FITC** and **Propidium Iodide (PI)** to the cell suspension as per the kit's recommended protocol [3].
- **Incubate:** Vortex gently and incubate for **15 minutes in darkness at room temperature** [3].

- **Analyze:** After incubation, add a further 400 μ L of Binding Buffer to each tube. Analyze the samples using a flow cytometer (e.g., BD FACScan) within one hour [3].

Research Applications & Notes

- **Therapeutic Potential:** Evidence from in vitro and in vivo studies suggests **NVS-CECR2-1** has promise as an anticancer agent, particularly for cancers with high CECR2 expression [1] [2].
- **Biomarker Identification:** High expression of CECR2 is significantly associated with poor prognosis in ESCC, suggesting it could be a biomarker for patient stratification [2].
- **Combination Therapy:** CECR2 knockdown increases sensitivity to conventional chemotherapeutics like 5-fluorouracil (5-FU) and cisplatin, indicating **NVS-CECR2-1** may be effective in combination therapy regimens [2].

Reference List

- *Scientific Reports* (2020). Cytotoxic activity of bromodomain inhibitor **NVS-CECR2-1** on human cancer cells. [1]
- *Clinical and Translational Oncology* (2025). Overexpression of cat eye syndrome chromosome region, candidate 2 in esophageal squamous carcinoma cell promotes tumor aggressiveness by facilitating NF- κ B signaling and inhibition of p53-associated apoptosis. [2] [4]
- bio-protocol. Apoptosis of PANC-1 cells was assessed by an Annexin V-FITC apoptosis detection kit. [3]

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